Allitinib tosylate
    Allitinib tosylate
        AST-1306 is an irreversible inhibitor of EGFR, HER2, and HER4 (IC50s = 0.5, 3, and 0.8 nM, respectively). It is selective for EGFR, HER2, and HER4 over a panel of 23 additional kinases (IC50s = >10 µM). AST-1306 also inhibits EGFRT790M/L858R with an IC50 value of 12 nM in a cell-free assay. It decreases EGFR, ERK1/2, and Akt phosphorylation in Calu-3, A549, and SKOV3 cancer cells when used at concentrations ranging from 0.001 to 1 µM. AST-1306 inhibits proliferation of Calu-3, BT474, MDA-MB-468, A549, SKOV3, NCI H23, and MCF-7 cells (IC50s = 0.23-16 µM). It reduces tumor growth in Calu-3, A549, SKOV3, and HO8910 mouse xenograft models when administered at doses of 25, 50, and 100 mg/kg per day.
AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line.
    
    
                        AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        1050500-29-2    
    
    
        VCID:
        
        VC0001612    
        
        InChI:
        
        InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10)    
    
        
        SMILES:
        
        CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl    
    
        
        Molecular Formula:
        
        C31H26ClFN4O5S    
    
        
        Molecular Weight:
        
        621.1 g/mol    
    
Allitinib tosylate
CAS No.: 1050500-29-2
Cat. No.: VC0001612
Molecular Formula: C31H26ClFN4O5S
Molecular Weight: 621.1 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Description | AST-1306 is an irreversible inhibitor of EGFR, HER2, and HER4 (IC50s = 0.5, 3, and 0.8 nM, respectively). It is selective for EGFR, HER2, and HER4 over a panel of 23 additional kinases (IC50s = >10 µM). AST-1306 also inhibits EGFRT790M/L858R with an IC50 value of 12 nM in a cell-free assay. It decreases EGFR, ERK1/2, and Akt phosphorylation in Calu-3, A549, and SKOV3 cancer cells when used at concentrations ranging from 0.001 to 1 µM. AST-1306 inhibits proliferation of Calu-3, BT474, MDA-MB-468, A549, SKOV3, NCI H23, and MCF-7 cells (IC50s = 0.23-16 µM). It reduces tumor growth in Calu-3, A549, SKOV3, and HO8910 mouse xenograft models when administered at doses of 25, 50, and 100 mg/kg per day. AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line. | 
|---|---|
| CAS No. | 1050500-29-2 | 
| Molecular Formula | C31H26ClFN4O5S | 
| Molecular Weight | 621.1 g/mol | 
| IUPAC Name | N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | 
| Standard InChI | InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10) | 
| Standard InChI Key | ZMUKJEHWLJBODV-UHFFFAOYSA-N | 
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | 
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | 
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